Cas no 2171636-36-3 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid structure
2171636-36-3 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid
CAS No:2171636-36-3
MF:C27H31N3O5
Molecular Weight:477.55214715004
CID:6138017
PubChem ID:165586587

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid
    • 2171636-36-3
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
    • EN300-1528215
    • インチ: 1S/C27H31N3O5/c31-25(32)12-11-24(26(33)30-15-18(16-30)29-13-5-6-14-29)28-27(34)35-17-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,18,23-24H,5-6,11-17H2,(H,28,34)(H,31,32)
    • InChIKey: JRGJTDNNHINLDJ-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C1)N1CCCC1

計算された属性

  • 精确分子量: 477.22637110g/mol
  • 同位素质量: 477.22637110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 757
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.2Ų
  • XLogP3: 0.6

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1528215-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1528215-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1528215-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
1g
$3368.0 2023-06-05
Enamine
EN300-1528215-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
250mg
$3099.0 2023-09-26
Enamine
EN300-1528215-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
100mg
$2963.0 2023-09-26
Enamine
EN300-1528215-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
10g
$14487.0 2023-06-05
Enamine
EN300-1528215-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
5g
$9769.0 2023-06-05
Enamine
EN300-1528215-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
50mg
$2829.0 2023-09-26
Enamine
EN300-1528215-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
500mg
$3233.0 2023-09-26
Enamine
EN300-1528215-2500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[3-(pyrrolidin-1-yl)azetidin-1-yl]pentanoic acid
2171636-36-3
2500mg
$6602.0 2023-09-26

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acidに関する追加情報

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic Acid (CAS No. 2171636-36-3)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid, with the CAS number 2171636-36-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in medicinal chemistry and its unique pharmacological properties. The presence of multiple functional groups, including the fluoren-9-yl moiety and the pyrrolidin-1-yl substituent, contributes to its diverse chemical behavior and biological activity.

The compound's structure is built around a five-membered azetidinone ring, which is a common scaffold in many bioactive molecules. This core structure is further modified by the introduction of various functional groups, enhancing its pharmacological profile. The methoxycarbonyl group attached to the amino functionality not only influences the solubility and stability of the compound but also plays a crucial role in its interactions with biological targets. These features make it a promising candidate for further investigation in the development of new therapeutic agents.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluoren moiety, known for its stability and ability to participate in multiple interactions, has been widely used in drug design. Its incorporation into this compound suggests that it may exhibit enhanced binding affinity and selectivity towards specific biological targets. This is particularly relevant in the context of targeted therapy, where precise interaction with disease-causing proteins is essential for effective treatment.

The pyrrolidin group in the molecule adds another layer of complexity, contributing to its potential bioactivity. Pyrrolidine derivatives are known for their role in various pharmacological applications, including CNS disorders and anti-inflammatory agents. The presence of this group in 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-3-(pyrrolidin-1-yl)azetidin-1-ylpentanoic acid suggests that it may have similar therapeutic applications or exhibit unique properties due to its structural arrangement.

Recent studies have highlighted the importance of understanding the structural features of molecules in relation to their biological activity. Computational modeling and molecular dynamics simulations have been instrumental in predicting how these compounds interact with biological targets at the molecular level. In the case of 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-5-(N-pyrrolidin-1-il)azetidinanecarboxylic acid (CAS No. 217163636), these approaches have provided valuable insights into its potential pharmacological effects.

The compound's azetidinone ring is a key feature that contributes to its bioactivity. Azetidinones are known for their ability to interact with various enzymes and receptors, making them valuable scaffolds for drug development. The presence of both oxidized and amino functionalities within this ring enhances its potential as a pharmacophore. This structural arrangement allows for multiple points of interaction with biological targets, which can be exploited to develop drugs with enhanced efficacy and reduced side effects.

In addition to its structural complexity, 4-{(9H-fluoren-9-ylyl)methoxycarbonyl}amino)-5-oxyo-pyrrolidine azetidine pentanoic acid (CAS No. 217163636) exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications. Its solubility profile, melting point, and stability under various conditions are critical factors that determine its feasibility as a drug candidate. These properties have been carefully evaluated through experimental studies and computational methods, ensuring that the compound meets the necessary criteria for further development.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. The use of protecting groups and selective reactions has been crucial in achieving the desired structure without unwanted side products.

Evaluation of 4-{(9H-fluorenylmethoxycarbonyl}amino)-5-oxyo-pyrrolidine azetidine pentanoic acid (CAS No. 217163636) has involved both in vitro and in vivo studies to assess its biological activity and potential therapeutic effects. In vitro assays have been used to evaluate its interaction with various enzymes and receptors, providing insights into its mechanism of action. In vivo studies have further confirmed its efficacy in animal models, demonstrating its potential as a lead compound for drug development.

The compound's potential applications extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for research purposes, allowing scientists to explore new chemical space and develop innovative drug candidates. The combination of computational modeling and experimental validation has been crucial in understanding its behavior at both molecular and cellular levels.

The future prospects for 4-{(9H-fluorenylmethoxycarbonyl}amino)-5-oxyo-pyrrolidine azetidine pentanoic acid (CAS No. 217163636) are promising, with ongoing research aimed at optimizing its pharmacological properties further. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical application.

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